Site-Specific 5′-13C NMR Chemical Shift Differentiation from 2′- and 3′-Isotopomers
The 5′-13C labeling position in [5′-13C]ribothymidine produces a distinct 13C NMR resonance at approximately 62 ppm (ribose C5′ methylene), which is well-resolved from the ribose C2′ (~72 ppm) and C3′ (~70 ppm) resonances observed in the [2′-13C] and [3′-13C] isotopomers [1][2]. This site-specific chemical shift dispersion enables unambiguous assignment and quantification of 5′-modified ribose moieties in NMR studies of tRNA and rRNA conformational dynamics without spectral overlap from alternative labeling positions [1].
| Evidence Dimension | 13C NMR chemical shift (ribose carbon position) |
|---|---|
| Target Compound Data | δ ~62 ppm (C5′ methylene carbon) |
| Comparator Or Baseline | [2′-13C]ribothymidine: δ ~72 ppm (C2′ carbon); [3′-13C]ribothymidine: δ ~70 ppm (C3′ carbon) |
| Quantified Difference | Δδ ~8–10 ppm downfield shift relative to C5′ signal |
| Conditions | Predicted 13C NMR spectrum, 1000 MHz, D2O solvent, 298 K |
Why This Matters
This spectral differentiation enables researchers performing site-specific isotopic labeling for NMR-based structural studies to select the correct isotopologue for observing 5′-terminal ribose dynamics in RNA molecules.
- [1] Human Metabolome Database (HMDB). HMDB0000884: Ribothymidine 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted). View Source
- [2] Biological Magnetic Resonance Data Bank (BMRB). bmse000759: 5-Methyluridine NMR Data. View Source
